molecular formula C8H8BrN3O B2719435 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 1310308-72-5

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2719435
CAS RN: 1310308-72-5
M. Wt: 242.076
InChI Key: BCIATWHQRZSBLW-UHFFFAOYSA-N
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Description

“3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C8H8BrN3O . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” consists of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 242.08 . The InChI code for the compound is 1S/C8H8BrN3O/c1-4-3-6(13)12-8(10-4)7(9)5(2)11-12/h3,10H,1-2H3 .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin derivatives and their potential as therapeutic agents. For instance, the synthesis of novel pyrazolopyrimidine derivatives has shown significant anticancer and anti-5-lipoxygenase agent potential, highlighting their relevance in the development of new therapeutic strategies against cancer and inflammation (Rahmouni et al., 2016).

Anticancer Properties

Several studies have focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer activities. One such study synthesized a novel series of compounds that were tested in vitro against human cancer cell lines, revealing that some derivatives exhibit promising antitumor activity, suggesting the potential of these compounds in cancer therapy (Hassan et al., 2017).

Antibacterial and Antimicrobial Activity

The synthesis of polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been explored, with some derivatives showing in vitro antibacterial properties. This research contributes to the development of new antibacterial agents to combat resistant bacterial strains (Abdel‐Latif et al., 2019).

Anti-inflammatory Applications

Compounds related to pyrazolo[1,5-a]pyrimidine have also been synthesized and evaluated for their anti-inflammatory properties. Research into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, for example, has revealed a class of nonsteroidal anti-inflammatory drugs that exhibit significant anti-inflammatory activity without the ulcerogenic side effects typically associated with such medications (Auzzi et al., 1983).

Molecular Interaction Studies

Studies on the complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols have shed light on the formation, structure, and stability of these complexes, contributing to our understanding of molecular interactions and the potential for developing new chemical entities (Erkin et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The future direction of research on these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-bromo-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-6(13)12-8(10-4)7(9)5(2)11-12/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXRCQWDQQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

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